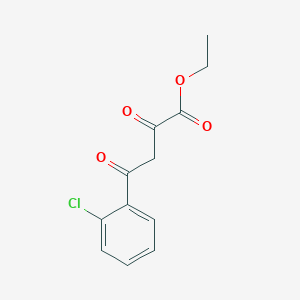

Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO4/c1-2-17-12(16)11(15)7-10(14)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWSDZSLUSCKMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901274768 | |

| Record name | Ethyl 2-chloro-α,γ-dioxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338982-35-7 | |

| Record name | Ethyl 2-chloro-α,γ-dioxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-α,γ-dioxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, a valuable β-keto ester intermediate in organic synthesis. The core of this guide focuses on the detailed mechanism and practical execution of the crossed Claisen condensation, the primary synthetic route to this compound. This document elucidates the causal relationships behind experimental choices, provides a self-validating and detailed experimental protocol, and is grounded in authoritative scientific literature. Visual aids in the form of diagrams for the reaction mechanism and experimental workflow are included to enhance understanding.

Introduction and Significance

This compound is a key synthetic intermediate characterized by its 1,3-dicarbonyl moiety and the presence of a 2-chlorophenyl group. This unique structural combination makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and molecules of pharmaceutical interest. The reactivity of the dual carbonyl groups allows for a wide range of subsequent chemical transformations, making it a valuable building block in medicinal chemistry and drug discovery.

The Core Synthesis: Crossed Claisen Condensation

The most efficient and widely employed method for the synthesis of this compound is the crossed Claisen condensation. This reaction involves the carbon-carbon bond formation between an enolizable ketone, 2'-chloroacetophenone, and a non-enolizable ester, diethyl oxalate, in the presence of a strong base.[1]

Causality Behind Reagent Selection

-

2'-Chloroacetophenone (The Enolizable Ketone): This reactant provides the α-protons necessary for deprotonation by a strong base to form a nucleophilic enolate. The presence of the chlorine atom on the phenyl ring can influence the reactivity of the molecule and is a key feature of the final product's structure.

-

Diethyl Oxalate (The Non-Enolizable Ester): Diethyl oxalate is an ideal electrophilic partner in a crossed Claisen condensation because it lacks α-hydrogens and therefore cannot undergo self-condensation.[2][3] This selectivity is crucial for achieving a high yield of the desired product and minimizing the formation of unwanted side products.

-

Sodium Ethoxide (The Base): Sodium ethoxide is the base of choice for this reaction. It is a strong base capable of deprotonating the α-carbon of 2'-chloroacetophenone to initiate the reaction. Critically, the ethoxide anion matches the alkoxy group of the diethyl oxalate, which prevents transesterification side reactions.[4]

The Reaction Mechanism: A Step-by-Step Elucidation

The crossed Claisen condensation proceeds through a series of well-understood mechanistic steps:

-

Enolate Formation: The ethoxide ion (EtO⁻) from sodium ethoxide abstracts an acidic α-proton from 2'-chloroacetophenone, forming a resonance-stabilized enolate. This is the rate-determining step of the reaction.

-

Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This results in the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as a leaving group.

-

Deprotonation (Driving the Reaction Forward): The resulting β-keto ester has a highly acidic proton between the two carbonyl groups. This proton is readily abstracted by the ethoxide ion in an acid-base reaction. This essentially irreversible deprotonation step shifts the overall equilibrium of the reaction, driving it towards the formation of the product.[1]

-

Protonation (Work-up): In the final step, an acidic work-up is performed to neutralize the enolate and any remaining base, yielding the final this compound product.

Visualizing the Synthesis

Reaction Mechanism Diagram

Caption: The reaction mechanism of the crossed Claisen condensation.

Experimental Workflow Diagram

Caption: A general experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous aryl-2,4-dioxobutanoates.[2]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Moles (mmol) |

| Sodium Metal | Na | 22.99 | 0.23 g | 10 |

| Absolute Ethanol | C₂H₆O | 46.07 | 10 mL | - |

| 2'-Chloroacetophenone | C₈H₇ClO | 154.59 | 1.55 g | 10 |

| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 1.46 g (1.33 mL) | 10 |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |

| Dilute Sulfuric Acid (e.g., 1M) | H₂SO₄ | 98.08 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

| Ethanol (for recrystallization) | C₂H₆O | 46.07 | As needed | - |

Step-by-Step Procedure

-

Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 10 mL of absolute ethanol.[4] Carefully add 0.23 g (10 mmol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas.[5] Allow the reaction to proceed with stirring until all the sodium has dissolved completely, yielding a clear solution of sodium ethoxide.

-

Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of 1.55 g (10 mmol) of 2'-chloroacetophenone and 1.46 g (10 mmol) of diethyl oxalate dropwise from the dropping funnel over 15-20 minutes with continuous stirring.

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-16 hours (overnight). After this period, heat the mixture to a gentle reflux (approximately 80°C) for 30 minutes.

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Carefully acidify the mixture to a pH of ~2 by the slow addition of dilute sulfuric acid. This should be done in an ice bath to control the exotherm. Transfer the acidified mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Drying and Solvent Removal: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, an oil or a solid, can be purified by recrystallization from ethanol to yield pure this compound. The product is commercially available as a solid.[6]

Characterization and Data

The final product, this compound, exists in equilibrium with its enol tautomer, ethyl 4-(2-chlorophenyl)-4-hydroxy-2-oxobut-3-enoate. This keto-enol tautomerism is important to consider during spectral analysis.[7]

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₁ClO₄ |

| Molecular Weight | 254.67 g/mol [6] |

| Physical State | Solid[6] |

| Melting Point | Data not explicitly found in literature |

Spectroscopic Data (Predicted and Analogous)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show a mixture of keto and enol tautomers.

-

Enol Tautomer (based on analogous compounds)[7]:

-

δ ~1.40 (t, 3H, -OCH₂CH ₃)

-

δ ~4.39 (q, 2H, -OCH ₂CH₃)

-

δ ~6.97 (s, 1H, vinyl =CH -)

-

δ ~7.3-7.5 (m, 4H, Ar-H )

-

A broad singlet for the enolic -OH proton.

-

-

Keto Tautomer (predicted):

-

Distinct signals for the ethyl group and aromatic protons.

-

A singlet for the methylene protons (-C(=O)CH ₂C(=O)-) is expected.

-

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbons of both the keto and ester groups, as well as signals for the aromatic and aliphatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups, typically in the range of 1650-1750 cm⁻¹. A broad O-H stretch may also be observed due to the enol tautomer.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z 254 and an [M+2]⁺ peak at m/z 256 with an approximate ratio of 3:1, characteristic of the presence of a single chlorine atom.

Trustworthiness and Self-Validation

The protocol described is based on the well-established and reliable Claisen condensation reaction. The success of the synthesis can be validated at several stages:

-

Complete dissolution of sodium metal: This ensures the formation of the required amount of sodium ethoxide base.

-

Color change during reaction: The reaction mixture typically develops a color upon formation of the enolate intermediates.

-

TLC monitoring: The progress of the reaction can be monitored by thin-layer chromatography to observe the consumption of the starting materials and the formation of the product.

-

Spectroscopic analysis of the final product: The identity and purity of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry, comparing the obtained data with expected values.

Conclusion

The synthesis of this compound via a crossed Claisen condensation is a robust and efficient method. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can reliably produce this valuable synthetic intermediate. The detailed protocol and characterization information provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Preparation of Sodium Ethoxide_Chemicalbook [chemicalbook.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is a β-keto ester derivative with a molecular structure that holds significant interest for medicinal chemists and drug development professionals. The presence of the 2-chlorophenyl ring, coupled with the reactive 1,3-dicarbonyl moiety, makes it a versatile scaffold for the synthesis of a wide array of heterocyclic compounds and a potential candidate for biological screening. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, spectral analysis, and a discussion of the potential applications of this compound, grounded in established scientific principles and available data.

Chemical Identity and Physical Properties

This compound is characterized by the following identifiers and properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₁ClO₄ |

| Molecular Weight | 254.67 g/mol |

| IUPAC Name | This compound |

| CAS Number | 338982-35-7 |

Synthesis: A Guided Protocol via Crossed Claisen Condensation

The synthesis of this compound is most effectively achieved through a crossed Claisen condensation reaction. This well-established carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone in the presence of a strong base to yield a β-dicarbonyl compound.[1][2] In this specific synthesis, 2'-chloroacetophenone is reacted with diethyl oxalate.

The underlying principle of this reaction involves the deprotonation of the α-carbon of 2'-chloroacetophenone by a strong base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion results in the formation of the desired β-keto ester.[1] A final acidification step is necessary to neutralize the enolate and yield the final product.

Experimental Protocol

Materials and Reagents:

-

2'-Chloroacetophenone

-

Diethyl oxalate

-

Sodium metal

-

Absolute Ethanol

-

Sulfuric acid (dilute)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Step-by-Step Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal (1.0 molar equivalent) to absolute ethanol. The reaction is exothermic and will produce hydrogen gas, so proper ventilation is crucial. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add a mixture of 2'-chloroacetophenone (1.0 molar equivalent) and diethyl oxalate (1.0 molar equivalent) dropwise with continuous stirring.

-

Reaction Execution: Stir the reaction mixture at room temperature overnight. Following the overnight stirring, heat the mixture to 80°C for approximately 30 minutes.

-

Work-up and Extraction: After cooling the reaction mixture to room temperature, carefully acidify it to a pH of 2 by adding a dilute solution of sulfuric acid. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture). Combine the organic layers and wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Visualization of the Synthesis Workflow

Spectral Properties and Structural Elucidation

Characterization of the synthesized this compound is crucial for confirming its identity and purity. The following spectral data are predicted based on the analysis of its constituent functional groups and comparison with similar structures.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show distinct signals for each of the 12 carbon atoms in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each carbon atom. Carbons adjacent to electronegative atoms like oxygen and chlorine will appear further downfield.[3][4]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (ester) | ~160-170 | Typical range for ester carbonyls. |

| Carbonyl (keto) | ~180-195 | Ketone carbonyls are generally more deshielded than ester carbonyls. |

| Carbonyl (keto, α to ester) | ~180-195 | Similar to the other ketone carbonyl. |

| Aromatic (C-Cl) | ~130-135 | Carbon directly attached to chlorine is deshielded. |

| Aromatic (other) | ~125-135 | Standard range for aromatic carbons. |

| Methylene (-CH₂-) | ~40-50 | Situated between two carbonyl groups, leading to a downfield shift. |

| Methylene (-OCH₂-) | ~60-65 | Carbon attached to the ester oxygen. |

| Methyl (-CH₃) | ~10-15 | Typical upfield signal for an ethyl group methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key absorption bands are expected in the following regions:[5]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (ester) | ~1735-1750 | Strong, sharp absorption. |

| C=O (ketone) | ~1680-1710 | Strong, sharp absorption. The presence of two ketone bands is possible. |

| C-O (ester) | ~1100-1300 | Strong absorption. |

| C-Cl (aromatic) | ~1000-1100 | Moderate absorption. |

| C-H (aromatic) | ~3000-3100 | Weak to moderate absorption. |

| C-H (aliphatic) | ~2850-3000 | Weak to moderate absorption. |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation pattern of the molecule. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak. Predicted fragmentation pathways for a similar compound, Ethyl 4-(2-chlorophenyl)-3-oxobutanoate, suggest that fragmentation of the target molecule would likely involve α-cleavage and McLafferty rearrangements.

Predicted Key Fragment Ions:

-

[M]⁺: The molecular ion peak.

-

[M - OCH₂CH₃]⁺: Loss of the ethoxy radical.

-

[M - COOCH₂CH₃]⁺: Loss of the ethoxycarbonyl radical.

-

[C₆H₄Cl]⁺: The chlorobenzyl cation.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily governed by its 1,3-dicarbonyl system. This functionality imparts several key reactive characteristics:

-

Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, it can exist in equilibrium between its keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is influenced by factors such as the solvent and temperature.[6]

-

Acidity of the Methylene Protons: The protons on the methylene group situated between the two carbonyl groups are acidic and can be readily removed by a base to form a stable enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

-

Reactions at the Carbonyl Groups: The two ketone carbonyls and the ester carbonyl group are all susceptible to nucleophilic attack. The relative reactivity of these sites can be influenced by steric and electronic factors.

Potential Applications in Drug Discovery and Development

While specific biological activity data for this compound is not extensively reported in the public domain, the broader class of 4-aryl-2,4-dioxobutanoic acid derivatives has shown promise in several therapeutic areas.

-

Enzyme Inhibition: The 2,4-dioxobutanoic acid scaffold is known to be an effective inhibitor of various enzymes. For instance, certain 4-substituted 2,4-dioxobutanoic acids have been identified as potent inhibitors of glycolic acid oxidase.[7] The structural similarity of this compound suggests it could be investigated as an inhibitor for a range of enzymes.

-

Antimicrobial Activity: The presence of a chlorinated phenyl ring is a common feature in many antimicrobial agents. Esters derived from cinnamic acid, which share some structural similarities, have demonstrated a broad spectrum of antimicrobial properties.[8] Furthermore, a compound containing a 2-chloro-5-(phenylcarbamoyl)phenyl moiety has been shown to inhibit biotin carboxylase, an essential enzyme in bacterial fatty acid synthesis.[3][9] These findings suggest that this compound could be a candidate for antimicrobial screening.

-

Antitumor Activity: Various ethyl butanoate derivatives have been investigated for their antiproliferative and antitumor activities. For example, ethyl 4-isothiocyanatobutanoate has shown dose-dependent inhibitory action on the division of HeLa cells and growth inhibition of transplanted sarcoma cells in rats.[10] Another study on ethyl 4-[(4-methylbenzyl)oxy] benzoate complex demonstrated notable anticancer activity against both Ehrlich ascites carcinoma and human breast cancer cells.[11][12] These precedents provide a rationale for evaluating the antitumor potential of this compound.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling similar chemical structures should be followed.[7][13][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and stored in a locked-up area.

Conclusion

This compound is a chemically intriguing molecule with significant potential as a building block in synthetic chemistry and as a lead compound in drug discovery. Its synthesis via the Claisen condensation is a well-understood and scalable process. The presence of multiple reactive sites within its structure allows for a wide range of chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. While specific biological data for this compound is limited, the known activities of related structures in the areas of enzyme inhibition, and antimicrobial and antitumor applications, provide a strong impetus for its further investigation by the scientific community.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Ethyl 4-isothiocyanatobutanoate--antiproliferative activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 12. researchgate.net [researchgate.net]

- 13. hoffmanchemicals.com [hoffmanchemicals.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate: Synthesis, Characterization, and Applications in Medicinal Chemistry

Introduction

Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, bearing the CAS number 338982-35-7, is a versatile β-keto ester that serves as a pivotal intermediate in the synthesis of a variety of heterocyclic compounds. Its unique structural motif, featuring a 1,3-dicarbonyl system and a sterically hindered 2-chlorophenyl group, imparts distinct reactivity and makes it a valuable building block for medicinal chemists and drug development professionals. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, keto-enol tautomerism, and its significant role as a precursor to bioactive molecules, particularly in the development of novel therapeutic agents.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry. While experimentally determined data for this specific isomer is not widely published, reliable predictions can be made based on its structure and data from closely related analogues.

| Property | Value | Source |

| CAS Number | 338982-35-7 | N/A |

| Molecular Formula | C₁₂H₁₁ClO₄ | N/A |

| Molecular Weight | 254.67 g/mol | N/A |

| Monoisotopic Mass | 254.0346 u | Predicted |

| Predicted XLogP3 | 2.5 | PubChem[1] |

| Predicted Hydrogen Bond Donors | 0 | PubChem[1] |

| Predicted Hydrogen Bond Acceptors | 4 | PubChem[1] |

Keto-Enol Tautomerism: A Cornerstone of Reactivity

A critical aspect of the chemistry of this compound is its existence as an equilibrium mixture of keto and enol tautomers. This dynamic equilibrium is influenced by factors such as solvent polarity and temperature. The enol form is stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring, and by conjugation of the enol double bond with the carbonyl group and the aromatic ring. This tautomerism is not merely a structural curiosity; it dictates the molecule's reactivity, particularly in cyclization reactions.

Caption: Keto-enol tautomerism of the title compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a Claisen condensation reaction. This well-established method offers a reliable route to this class of compounds.

Experimental Protocol: Claisen Condensation

This protocol is adapted from established procedures for the synthesis of analogous ethyl 2,4-dioxo-4-arylbutanoates.

Materials:

-

2'-Chloroacetophenone

-

Diethyl oxalate

-

Sodium metal

-

Absolute ethanol

-

Dichloromethane

-

Dilute sulfuric acid

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, cautiously add freshly cut sodium metal to absolute ethanol. The reaction is exothermic and should be allowed to proceed until all the sodium has dissolved.

-

Condensation: To the freshly prepared sodium ethoxide solution, add a mixture of 2'-chloroacetophenone and diethyl oxalate dropwise with stirring.

-

Reaction: Stir the reaction mixture at room temperature overnight. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is heated to 80°C for 30 minutes, then cooled to room temperature. The mixture is then acidified with dilute sulfuric acid to a pH of approximately 2.

-

Extraction and Purification: The product is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from ethanol.

Caption: Experimental workflow for the synthesis.

Analytical Characterization

Due to the keto-enol tautomerism, the analytical characterization of this compound requires careful interpretation of spectroscopic data. The spectra will exhibit signals corresponding to both tautomers.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be a composite of signals from both the keto and enol forms. The relative integration of these signals can be used to determine the tautomeric ratio in a given solvent.

Enol Tautomer (Predicted Data):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (ethyl) | ~1.40 | t | 3H |

| -OCH₂- (ethyl) | ~4.39 | q | 2H |

| =CH- (vinyl) | ~6.97 | s | 1H |

| Aromatic-H | ~7.3-7.5 | m | 4H |

| -OH (enol) | ~15.0 | br s | 1H |

Keto Tautomer (Predicted Data):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (ethyl) | ~1.35 | t | 3H |

| -OCH₂- (ethyl) | ~4.30 | q | 2H |

| -CH₂- | ~4.00 | s | 2H |

| Aromatic-H | ~7.3-7.5 | m | 4H |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will also show two sets of signals for the keto and enol forms. Key predicted chemical shifts include:

-

Keto form: Carbonyl carbons around δ 195 ppm and δ 160 ppm.

-

Enol form: Carbonyl carbon around δ 180 ppm, enolic carbons around δ 175 ppm and δ 98 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to display characteristic absorption bands for both tautomers.

-

O-H stretch (enol): A broad band around 3400-2400 cm⁻¹.

-

C=O stretch (keto and enol): Strong absorptions in the range of 1750-1650 cm⁻¹.

-

C=C stretch (enol and aromatic): Absorptions around 1600-1450 cm⁻¹.

-

C-O stretch: Absorptions in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (Predicted)

The mass spectrum is predicted to show a molecular ion peak ([M]⁺) at m/z 254 and an [M+2]⁺ peak at m/z 256 with an approximate ratio of 3:1, characteristic of the presence of a chlorine atom. Key fragmentation pathways would likely involve the loss of the ethoxy group (-45 u), the ethyl group (-29 u), and cleavage of the dicarbonyl system.[2]

Applications in Drug Discovery and Development

The primary value of this compound lies in its utility as a versatile precursor for the synthesis of heterocyclic compounds with potential biological activity. The 1,3-dicarbonyl moiety is primed for cyclization reactions with various binucleophiles.

Synthesis of Bioactive Pyrazoles

A prominent application is the synthesis of pyrazole derivatives. Pyrazoles are a well-known class of heterocycles with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The reaction of this compound with hydrazine or substituted hydrazines provides a direct route to 5-(2-chlorophenyl)-pyrazole-3-carboxylic acid ethyl esters.

Caption: Synthesis of pyrazoles from the title compound.

The resulting pyrazole core can be further modified to generate a library of compounds for biological screening. For instance, pyrazole derivatives have shown promise as potent antibacterial agents, tackling the challenge of resistant bacteria.[3]

Protocol for Pyrazole Synthesis

Materials:

-

This compound

-

Hydrazine hydrate (or a substituted hydrazine)

-

Ethanol or Glacial acetic acid

Procedure:

-

Reaction Setup: Dissolve this compound in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

-

Addition of Hydrazine: Add a stoichiometric amount of hydrazine hydrate or a substituted hydrazine to the solution.

-

Reaction: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Isolation: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis, particularly for the construction of heterocyclic systems of medicinal importance. Its synthesis via the Claisen condensation is straightforward, and its chemical behavior is largely governed by the dynamic keto-enol tautomerism. The ability to readily convert this molecule into functionalized pyrazoles and other heterocycles underscores its significance for researchers in drug discovery and development. Further exploration of the biological activities of compounds derived from this versatile building block is a promising avenue for the identification of novel therapeutic agents.

References

"Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate" molecular weight

An In-depth Technical Guide to Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate

Abstract: This technical guide provides a comprehensive analysis of this compound, a key chemical intermediate in synthetic organic chemistry and drug discovery. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. It further explores plausible synthetic routes, reactivity, state-of-the-art analytical characterization methodologies, and its applications as a versatile building block for pharmacologically relevant scaffolds. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this compound's role and utility.

Core Physicochemical Properties

This compound is a β,δ-diketo ester, a class of compounds characterized by two carbonyl groups separated by a methylene group. This specific arrangement of functional groups imparts significant synthetic versatility. The primary identifier for any chemical entity is its molecular weight, which is fundamental for stoichiometric calculations in synthesis and for confirmation of its identity via mass spectrometry.

The properties of the title compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁ClO₄ | [1] |

| Molecular Weight | 254.67 g/mol | [1] |

| Monoisotopic Mass | 254.03459 Da | [2] |

| CAS Number | 338982-35-7 | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1Cl | [2] |

Note: The molecular weight is the average molecular mass, while the monoisotopic mass is calculated using the mass of the most abundant isotope of each element. The latter is crucial for high-resolution mass spectrometry.

Chemical Structure

The structure, featuring an ethyl ester, two ketone functionalities, and a 2-chlorophenyl ring, is the source of its chemical reactivity and utility.

Caption: 2D structure of the title compound.

Synthesis and Reactivity

The synthesis of γ-keto esters like this compound typically involves a Claisen condensation reaction. A plausible and efficient route involves the condensation of diethyl oxalate with 2'-chloroacetophenone.

Causality in Synthesis: The choice of a strong base, such as sodium ethoxide (NaOEt), is critical. The ethoxide anion is required to deprotonate the α-carbon of the 2'-chloroacetophenone, generating a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide leaving group yields the final diketo ester product. Using sodium ethoxide in ethanol is advantageous as it prevents transesterification of the ethyl ester.

Caption: Plausible synthetic workflow via Claisen condensation.

The reactivity of this molecule is dominated by the 1,3-dicarbonyl system, which makes it an excellent precursor for the synthesis of five- and six-membered heterocyclic rings (e.g., pyrazoles, isoxazoles, pyrimidines) through condensation reactions with dinucleophiles like hydrazine or hydroxylamine. This is a cornerstone of its utility in medicinal chemistry.

Analytical Characterization

Confirming the identity, purity, and structure of the synthesized compound is paramount. A multi-technique approach is standard practice, providing orthogonal data for a self-validating analytical system.

Analytical Workflow

Caption: Logical workflow for analytical characterization.

Expected Analytical Data

Based on the analysis of structurally similar compounds, the following data can be anticipated.[3][4]

| Technique | Expected Observations |

| Mass Spectrometry (MS) | Molecular Ion ([M]⁺) at m/z 254 and an M+2 peak at m/z 256 (approx. 1:3 ratio) due to the ³⁵Cl and ³⁷Cl isotopes. Key fragments would correspond to the loss of the ethoxy group (•OCH₂CH₃) and the ethyl ester moiety (•COOCH₂CH₃).[4] |

| ¹H NMR Spectroscopy | Signals corresponding to the ethyl group (triplet and quartet), a methylene singlet for the CH₂ between the carbonyls, and distinct aromatic protons in the 7-8 ppm region, with splitting patterns characteristic of an ortho-substituted benzene ring. |

| ¹³C NMR Spectroscopy | Resonances for three carbonyl carbons (>160 ppm), aromatic carbons (120-140 ppm), the methylene carbon, and the ethyl group carbons. |

| HPLC | A sharp, single peak under reversed-phase conditions, indicating high purity. The retention time is dependent on the specific column and mobile phase used. |

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile synthon, or building block, for constructing more complex molecular architectures. Its 1,3-dicarbonyl motif is a privileged scaffold for accessing a wide array of heterocyclic systems, which are prevalent in marketed drugs.

For example, reacting the compound with substituted hydrazines is a standard and efficient method to produce pyrazole derivatives. Pyrazoles are core structures in numerous pharmaceuticals, including anti-inflammatory drugs (e.g., Celecoxib), anti-cancer agents, and kinase inhibitors. The 2-chlorophenyl substituent can be strategically used to modulate the pharmacological properties of the final molecule, influencing factors like binding affinity, metabolic stability, and lipophilicity. The development of novel pyrrole derivatives with potential biological activity often utilizes similar diketo ester precursors.[5]

Experimental Protocols

The following protocols are provided as illustrative examples of how this compound would be handled and utilized in a research setting.

Protocol: Synthesis of a Pyrazole Derivative

This protocol describes a standard Knorr pyrazole synthesis, a self-validating process where the reaction progress is monitored to completion.

-

Reaction Setup: To a solution of this compound (1.0 eq, 255 mg) in absolute ethanol (10 mL) in a round-bottom flask, add hydrazine hydrate (1.1 eq).

-

Reaction Execution: Add a catalytic amount of glacial acetic acid (2-3 drops) to facilitate the reaction. Heat the mixture to reflux (approx. 78 °C).

-

In-Process Control (Trustworthiness): Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is deemed complete upon the disappearance of the starting material spot.

-

Workup and Purification: Once complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Redissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate to yield the crude pyrazole product. Purify via column chromatography on silica gel to obtain the final, high-purity compound.

-

Validation: Confirm the structure and purity of the isolated product using HPLC, LC-MS, and NMR as described in Section 3.

Protocol: Purity Analysis by RP-HPLC

This protocol outlines a robust method for determining the purity of the title compound, adapted from methodologies for similar chemical entities.[5]

-

System Preparation: Use a C18 column (e.g., 150 x 4.6 mm, 5 µm) on a standard HPLC system with a UV detector.

-

Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% formic acid. The acid is crucial for ensuring sharp peak shapes by suppressing the ionization of any acidic impurities.

-

Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (a common wavelength for aromatic compounds).

-

-

Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A result >95% is typically considered pure for research applications.

Conclusion

This compound, with a molecular weight of 254.67 g/mol , is more than a simple chemical. It is a highly functionalized and reactive intermediate that serves as a gateway to complex heterocyclic structures of significant interest in pharmaceutical and materials science. A thorough understanding of its properties, synthesis, and analytical profile, as detailed in this guide, is essential for its effective application in advanced scientific research.

References

Spectroscopic Profile of Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate: A Predictive Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate (CAS 338982-35-7). As a molecule of interest in medicinal chemistry and drug development, its unambiguous structural confirmation is paramount. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from closely related analogues to construct a detailed predictive profile. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this and similar β-keto ester compounds. We will delve into the predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.

Introduction: The Significance of this compound

This compound belongs to the class of 1,3-dicarbonyl compounds, which are significant building blocks in organic synthesis and have demonstrated a wide range of biological activities, including potential as kinase inhibitors for cancer therapy.[1] The precise arrangement of its functional groups—an ethyl ester, two ketone moieties, and a 2-chlorophenyl ring—necessitates rigorous spectroscopic analysis for unequivocal identification and purity assessment. This guide provides the foundational spectroscopic knowledge required for its characterization.

Molecular Structure and Keto-Enol Tautomerism

A critical feature of 1,3-dicarbonyl compounds is their existence in a dynamic equilibrium between keto and enol tautomeric forms.[2][3] For Ethyl 4-aryl-2,4-dioxobutanoates, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation with the aromatic ring.[1] Therefore, it is predicted that this compound exists predominantly as the enol tautomer, Ethyl 4-(2-chlorophenyl)-4-hydroxy-2-oxobut-3-enoate . All subsequent spectral predictions will be based on this dominant enol form.

References

An In-depth Technical Guide to the NMR Analysis of Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the molecular structure of compounds.[1][2] This guide offers a comprehensive analysis of Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, a β-keto ester of significant interest in synthetic chemistry and drug development. A key structural feature of this molecule is its existence as an equilibrium mixture of keto and enol tautomers.[3][4] This tautomerism is a dynamic process involving proton migration and a shift in electron bonding, which is slow on the NMR timescale, allowing for the simultaneous observation of both forms.[5][6] The position of this equilibrium can be influenced by factors such as solvent polarity and temperature.[5][7] This document will detail the theoretical principles, practical experimental protocols, and in-depth spectral interpretation for the complete structural elucidation of this compound.

I. Foundational Principles of NMR Spectroscopy

At its core, NMR spectroscopy measures the response of atomic nuclei with a magnetic moment when placed in a strong external magnetic field and subjected to radiofrequency radiation.[1][8] This phenomenon, known as resonance, occurs at frequencies that are highly dependent on the nucleus's local chemical environment, providing a wealth of structural information.[2][8]

Key parameters obtained from an NMR spectrum include:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Protons attached to electronegative atoms, for instance, are deshielded and appear at a lower field (higher ppm value).[8]

-

Spin-Spin Splitting (Coupling): The interaction between non-equivalent neighboring nuclei causes signals to split into multiplets. This coupling provides crucial information about the connectivity of atoms within a molecule.[8]

-

Integration: The area under each resonance peak is proportional to the number of equivalent nuclei giving rise to that signal, aiding in the determination of the relative number of protons in different environments.[8]

II. Experimental Protocol: Acquiring High-Quality NMR Spectra

The quality of the NMR spectrum is directly dependent on meticulous sample preparation and appropriate instrument parameter selection.[9]

Step-by-Step Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of high-purity this compound.

-

Solvent Selection and Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial.[10][11] The choice of solvent is critical as it can influence the keto-enol equilibrium.[5][7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shift calibration (δ = 0.00 ppm).

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.[10][11]

-

Volume Adjustment: Ensure the final sample height in the NMR tube is between 40-50 mm (approximately 0.6-0.7 mL) for optimal shimming and spectral resolution.[12]

Instrumental Parameters

-

Spectrometer Frequency: Data should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure good signal dispersion and resolution.[13]

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient for ¹H NMR. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.

-

Acquisition Time and Relaxation Delay: These parameters should be optimized to ensure adequate signal-to-noise and complete relaxation of the nuclei between pulses.

III. ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is a composite of signals from both the keto and enol tautomers. The relative integration of the distinct signals for each form allows for the determination of their equilibrium ratio.[14]

Keto Tautomer: Spectral Assignments

The diketo form is characterized by the presence of a methylene group flanked by two carbonyl groups.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (ethyl) | ~1.35 | Triplet (t) | ~7.1 | 3H |

| -OCH₂- (ethyl) | ~4.30 | Quartet (q) | ~7.1 | 2H |

| -CH₂- (methylene) | ~4.10 | Singlet (s) | - | 2H |

| Aromatic-H | ~7.30 - 7.90 | Multiplet (m) | - | 4H |

-

Rationale: The methylene protons (-CH₂-) at C3 appear as a singlet because they have no adjacent non-equivalent protons. Their chemical shift is significantly downfield due to the deshielding effect of the two adjacent carbonyl groups. The ethyl ester protons exhibit a characteristic triplet-quartet pattern. The aromatic protons of the 2-chlorophenyl group will show a complex multiplet pattern due to their different chemical environments and spin-spin coupling.

Enol Tautomer: Spectral Assignments

The enol form is stabilized by intramolecular hydrogen bonding and extended conjugation.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (ethyl) | ~1.40 | Triplet (t) | ~7.0 | 3H |

| -OCH₂- (ethyl) | ~4.39 | Quartet (q) | ~7.0 | 2H |

| =CH- (vinyl) | ~6.97 | Singlet (s) | - | 1H |

| Aromatic-H | ~7.20 - 7.60 | Multiplet (m) | - | 4H |

| Enolic -OH | ~12-15 | Broad Singlet (br s) | - | 1H |

-

Rationale: The most characteristic signals for the enol tautomer are the vinyl proton (=CH-) and the highly deshielded enolic hydroxyl proton (-OH). The vinyl proton appears as a singlet, and its downfield shift is due to its position in a conjugated system. The enolic proton's chemical shift is highly variable and appears as a broad singlet due to hydrogen bonding and chemical exchange.

IV. ¹³C NMR Spectral Analysis

Proton-decoupled ¹³C NMR spectroscopy provides a count of the unique carbon environments in the molecule.

Expected Chemical Shifts (Keto and Enol Mixture)

| Carbon | Expected δ (ppm) - Keto | Expected δ (ppm) - Enol |

| -C H₃ (ethyl) | ~14 | ~14 |

| -OC H₂- (ethyl) | ~62 | ~61 |

| -C H₂- (methylene) | ~45 | - |

| =C H- (vinyl) | - | ~95 |

| Aromatic C -H | ~127-132 | ~127-132 |

| Aromatic C -Cl | ~134 | ~133 |

| Aromatic C -C=O | ~136 | ~135 |

| Ester C =O | ~165 | ~170 |

| Ketone C =O (C2) | ~195 | - |

| Enol C -OH | - | ~180 |

| Ketone C =O (C4) | ~190 | ~185 |

-

Rationale: Carbonyl carbons are highly deshielded and appear far downfield. The C2 and C4 ketone carbons in the keto form are expected in the ~190-195 ppm region. In the enol form, these carbons are replaced by an enolic carbon (~180 ppm) and a vinyl carbon (~95 ppm). The methylene carbon of the keto form is expected around 45 ppm.

V. Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules, one-dimensional NMR spectra can be crowded. Two-dimensional (2D) NMR techniques are invaluable for resolving ambiguities and confirming structural assignments.[15][16]

COSY (Correlation Spectroscopy)

COSY is a homonuclear correlation experiment that shows correlations between protons that are spin-spin coupled.[16] In the spectrum of this compound, a COSY experiment would show a cross-peak between the ethyl -CH₃ protons (~1.35 ppm) and the -OCH₂- protons (~4.30 ppm), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC is a heteronuclear correlation experiment that identifies which protons are directly attached to which carbons (one-bond C-H correlations).[17][18] This is extremely useful for assigning the carbon signals. For example, the singlet at ~4.10 ppm in the ¹H spectrum of the keto form would show a cross-peak to the carbon signal at ~45 ppm in the ¹³C spectrum, definitively assigning this as the C3 methylene group.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations).[16][17] This technique is crucial for piecing together the carbon skeleton, especially for assigning quaternary carbons (carbons with no attached protons). For instance, the methylene protons (~4.10 ppm) of the keto form would show HMBC correlations to the C2 and C4 carbonyl carbons (~195 and ~190 ppm) and the ester carbonyl carbon (~165 ppm), confirming the core structure of the molecule.

VI. Conclusion

The comprehensive NMR analysis of this compound requires a multi-faceted approach. By combining ¹H and ¹³C NMR spectroscopy with advanced 2D techniques like COSY, HSQC, and HMBC, a complete and unambiguous structural assignment can be achieved. The presence of keto-enol tautomerism adds a layer of complexity but also provides a deeper understanding of the molecule's chemical nature. This guide provides the foundational knowledge and practical protocols for researchers and scientists to confidently perform and interpret the NMR spectra of this and related compounds, ensuring the highest level of scientific integrity in their work.

References

- 1. microbenotes.com [microbenotes.com]

- 2. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 9. organomation.com [organomation.com]

- 10. sites.bu.edu [sites.bu.edu]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 13. malayajournal.org [malayajournal.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]

- 16. emerypharma.com [emerypharma.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. cosy hsqc hmbc: Topics by Science.gov [science.gov]

"Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate" keto-enol tautomerism

An In-Depth Technical Guide to the Keto-Enol Tautomerism of Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate

Abstract

This compound, a member of the β-ketoester class, is a molecule of significant interest in synthetic chemistry and drug development. Like other β-dicarbonyl compounds, it exhibits keto-enol tautomerism, a dynamic equilibrium between two constitutional isomers: a diketo form and an enol form. The predominant tautomer in any given environment dictates the molecule's physical, chemical, and biological properties, including its reactivity and ability to act as a chelating agent. This guide provides a comprehensive exploration of the synthesis, structural characteristics, and tautomeric behavior of this compound. We will delve into the spectroscopic techniques used for its characterization, the factors influencing the equilibrium, and provide detailed, field-proven protocols for its analysis.

Introduction: The Duality of β-Ketoesters

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] For most simple ketones, the equilibrium heavily favors the keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[1]

However, in β-dicarbonyl compounds such as this compound, the enol form gains significant stability. This stabilization arises from two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy of the molecule.[3]

-

Intramolecular Hydrogen Bonding: The enolic hydroxyl group forms a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable, pseudo-six-membered ring.[1][4]

Understanding and controlling this equilibrium is paramount for researchers, as the distinct chemical properties of each tautomer can be harnessed for specific synthetic transformations or biological interactions.

Synthesis: The Claisen Condensation Approach

The most direct and widely employed method for the synthesis of β-ketoesters like this compound is the crossed Claisen condensation.[5][6] This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base.[7] To ensure a high yield of the desired product, the reaction is designed between an ester that cannot enolize (lacks α-hydrogens), such as diethyl oxalate, and a ketone that can, in this case, 2'-chloroacetophenone.

The reaction proceeds via the formation of an enolate from 2'-chloroacetophenone, which then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the final β-ketoester product.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Crossed Claisen Condensation

-

Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol.

-

Reactant Addition: To the freshly prepared sodium ethoxide solution, add a solution of 2'-chloroacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) in anhydrous ethanol dropwise with stirring at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and carefully acidify with dilute aqueous HCl until the pH is ~5-6.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[8]

The Tautomeric Equilibrium in Focus

This compound exists as a dynamic mixture of its diketo and enol forms. The equilibrium between these two tautomers is rapid, but generally slow on the NMR timescale, allowing for the simultaneous observation and quantification of both species in solution.[2][3]

Caption: The equilibrium between the diketo and chelated enol forms.

The stability of the enol form is significantly enhanced by the intramolecular hydrogen bond, which forms a planar, six-membered ring-like structure. This arrangement is often referred to as a Resonance-Assisted Hydrogen Bond (RAHB), a particularly strong type of hydrogen bond.[9]

Factors Influencing the Keto-Enol Equilibrium

The position of the tautomeric equilibrium is not fixed; it is highly sensitive to the surrounding chemical environment. Understanding these influences is critical for predicting and controlling the compound's behavior.

-

Solvent Effects: This is one of the most significant factors.[10]

-

Non-polar solvents (e.g., CCl₄, benzene, cyclohexane) do not effectively form hydrogen bonds with the solute. In these environments, the intramolecularly hydrogen-bonded enol form is favored, as it satisfies its own hydrogen bonding potential.[1]

-

Polar aprotic solvents (e.g., DMSO, acetone) are strong hydrogen bond acceptors. They can stabilize the enol tautomer but may also interact with the diketo form.[10]

-

Polar protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors. They can disrupt the intramolecular hydrogen bond of the enol by forming stronger intermolecular hydrogen bonds with the carbonyl groups of the keto form. This interaction typically stabilizes the more polar keto tautomer, shifting the equilibrium in its favor.[11][12]

-

-

Temperature: An increase in temperature often shifts the equilibrium toward the more polar triketo-form.[13] This is because the stability gained from the intramolecular hydrogen bond in the enol form is an enthalpic contribution, which becomes less significant at higher temperatures where entropic factors play a larger role.

-

Substituent Effects: The electronic nature of the substituents on the β-dicarbonyl framework plays a crucial role.

-

The 2-chlorophenyl group is electron-withdrawing, which increases the acidity of the α-hydrogens, facilitating enolization. Furthermore, the aromatic ring extends the conjugated system in the enol tautomer, contributing to its stability.

-

The ethyl ester group is less electron-withdrawing than a ketone, which generally means that β-ketoesters have a lower enol content compared to analogous β-diketones.[14]

-

Spectroscopic Analysis: Quantifying the Tautomers

A multi-spectroscopic approach is essential for the unambiguous characterization and quantification of the keto-enol equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying keto-enol tautomerism in solution, as it allows for direct, non-destructive measurement of the relative concentrations of each tautomer.[3][15]

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct sets of signals for the keto and enol forms.

-

Keto Form: A characteristic singlet for the two α-methylene protons (-CO-CH₂ -CO-).

-

Enol Form: A singlet for the vinylic proton (-CO-CH =C(OH)-) and a highly deshielded, often broad singlet for the enolic hydroxyl proton (-OH ), which is involved in the strong intramolecular hydrogen bond.[16]

The ratio of the two forms can be accurately determined by integrating the area of the keto methylene signal and the enol vinylic proton signal.[15]

| Proton Assignment | Tautomer | Typical Chemical Shift (δ, ppm) in CDCl₃ |

| Enolic OH | Enol | 12.0 - 14.0 |

| Aromatic H | Both | 7.2 - 7.8 |

| Vinylic CH | Enol | 6.0 - 6.5 |

| Methylene CH₂ | Keto | 4.0 - 4.5 |

| Ethyl OCH₂ | Both | ~4.2 (overlapping) |

| Ethyl CH₃ | Both | ~1.3 (overlapping) |

¹³C NMR Spectroscopy: Carbon NMR provides complementary structural information.

-

Keto Form: Two distinct carbonyl carbon signals (C2 and C4) are observed in the range of δ 190-205 ppm.

-

Enol Form: One carbonyl carbon signal (C4) and two olefinic carbon signals (C2 and C3) are observed. The enolic carbon (C2) bearing the hydroxyl group is typically found further downfield.

Protocol for NMR Spectroscopy Analysis

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the compound. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it will directly influence the observed equilibrium position.[15]

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and signal resolution.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of all signals. Acquire a ¹³C NMR spectrum, typically with proton decoupling.

-

Data Processing and Analysis: Process the acquired data (Fourier transform, phase correction, baseline correction). Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS. Carefully integrate the signals corresponding to the keto methylene protons and the enol vinylic proton. Calculate the percentage of each tautomer using the formula: % Enol = [Integral(enol) / (Integral(enol) + (Integral(keto)/2))] * 100.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer. The spectrum of a sample will be a superposition of the spectra of both forms.[15]

| Vibrational Mode | Tautomer | Typical Frequency (cm⁻¹) | Appearance |

| O-H stretch | Enol | 3200 - 2500 | Very broad, strong (due to H-bonding) |

| C=O stretch (ester) | Keto | ~1745 | Strong, sharp |

| C=O stretch (ketone) | Keto | ~1720 | Strong, sharp |

| C=O stretch (conjugated) | Enol | 1650 - 1630 | Strong, sharp |

| C=C stretch | Enol | 1620 - 1580 | Medium to strong |

The presence of a very broad absorption in the O-H region and a lower-frequency, conjugated C=O band are definitive indicators of the enol form.

Conclusion

This compound is not a single, static structure but rather a dynamic equilibrium between its diketo and enol tautomers. The position of this equilibrium is a delicate balance of intramolecular forces, such as conjugation and hydrogen bonding, and intermolecular interactions with the solvent. The enol form, stabilized by a strong intramolecular hydrogen bond, often predominates in non-polar media, while the more polar keto form is favored in polar, protic solvents that can disrupt this internal stabilization. A thorough understanding, achieved through rigorous spectroscopic analysis, particularly NMR, is essential for any researcher or drug development professional working with this class of compounds. This knowledge allows for the rational design of experiments and the prediction of chemical behavior, ultimately enabling the full exploitation of this molecule's synthetic and potential therapeutic utility.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. cores.research.asu.edu [cores.research.asu.edu]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. m.youtube.com [m.youtube.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. Claisen condensation - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 12. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fulir.irb.hr [fulir.irb.hr]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reactivity and Stability of Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, a versatile β-keto ester with significant potential in synthetic organic chemistry and drug discovery. As a member of the 1,3-dicarbonyl family, its unique electronic and structural features give rise to a rich and varied reactivity profile, enabling its participation in a wide array of chemical transformations. This document delves into the fundamental principles governing its behavior, offering field-proven insights and detailed experimental protocols for its synthesis and subsequent reactions. Key topics include its synthesis via Claisen condensation, its role as a versatile building block in the synthesis of heterocyclic scaffolds such as dihydropyrimidines and aminothiophenes, and its inherent stability characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this valuable compound.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound, with the chemical formula C₁₂H₁₁ClO₄ and a molecular weight of 254.67 g/mol [1], is a bifunctional molecule featuring both a β-keto and an ester functional group. This arrangement of functional groups confers upon it a unique reactivity, making it a valuable precursor in the synthesis of complex organic molecules. The presence of the electron-withdrawing 2-chlorophenyl group further modulates its electronic properties, influencing the acidity of the methylene protons and the electrophilicity of the carbonyl carbons.

This guide will explore the core chemical principles that dictate the reactivity and stability of this compound, providing a robust framework for its effective utilization in a laboratory setting. We will examine its synthesis, its participation in key synthetic transformations, and the factors influencing its shelf-life and degradation pathways.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Claisen condensation . This reaction involves the base-catalyzed condensation of an ester with a ketone. In this specific case, diethyl oxalate is reacted with 2'-chloroacetophenone in the presence of a strong base, typically sodium ethoxide (NaOEt).

Reaction Mechanism: A Step-by-Step Look

The mechanism of the Claisen condensation is a well-established process in organic chemistry. The key steps are outlined below:

Caption: Mechanism of Claisen Condensation for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established procedures for the synthesis of related aryl-2,4-dioxobutanoates.

Materials:

-

2'-Chloroacetophenone

-

Diethyl oxalate

-

Sodium metal

-

Anhydrous ethanol

-

Dichloromethane

-

Dilute sulfuric acid

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 equivalent) to anhydrous ethanol at 0°C. Allow the reaction to proceed until all the sodium has dissolved.

-

Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of 2'-chloroacetophenone (1.0 equivalent) and diethyl oxalate (1.1 equivalents) dropwise at room temperature with vigorous stirring.

-

Reaction Monitoring: Stir the reaction mixture overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, acidify the mixture with dilute sulfuric acid to a pH of approximately 2.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Reactivity Profile: A Hub for Chemical Transformations

The reactivity of this compound is dominated by the presence of the 1,3-dicarbonyl moiety. This functional group imparts several key reactive characteristics:

-

Acidity of the Methylene Protons: The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are significantly acidic due to the resonance stabilization of the resulting enolate anion.

-

Nucleophilicity of the Enolate: The enolate anion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

-

Electrophilicity of the Carbonyl Carbons: Both the keto and the ester carbonyl carbons are electrophilic and are susceptible to attack by nucleophiles.

These fundamental properties make this compound a valuable precursor for the synthesis of a diverse range of heterocyclic compounds.

Synthesis of Dihydropyrimidines: The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction between a β-keto ester, an aldehyde, and urea (or thiourea) to produce dihydropyrimidines (DHPMs)[2]. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.

Caption: Generalized workflow for the Biginelli reaction.

3.1.1. Proposed Reaction of this compound in the Biginelli Reaction

Synthesis of Aminothiophenes: The Gewald Reaction

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base[3]. β-Keto esters can also be utilized in this versatile reaction. 2-Aminothiophenes are important heterocyclic motifs found in numerous biologically active compounds.

Caption: Key steps in the Gewald aminothiophene synthesis.

3.2.1. Potential Application in the Gewald Reaction

Given the reactivity of the dicarbonyl system, this compound is a promising candidate for the Gewald synthesis. The reaction would likely proceed through an initial Knoevenagel condensation between the active methylene group of the β-keto ester and an α-cyano ester, followed by the addition of sulfur and subsequent cyclization.

Stability Profile and Handling

The stability of this compound is a critical consideration for its storage and handling. As with most β-keto esters, it is susceptible to degradation under certain conditions.

Hydrolytic Stability and Decarboxylation

One of the most significant degradation pathways for β-keto esters is hydrolysis of the ester functionality, followed by decarboxylation of the resulting β-keto acid. This process can be catalyzed by both acid and base.

| Condition | Stability | Degradation Pathway |

| Acidic (pH < 4) | Moderate | Acid-catalyzed hydrolysis to the β-keto acid, followed by thermal decarboxylation. |

| Neutral (pH 6-8) | Relatively Stable | Slow hydrolysis may occur over extended periods. |

| Basic (pH > 9) | Unstable | Base-catalyzed hydrolysis (saponification) to the carboxylate salt of the β-keto acid. Decarboxylation may occur upon acidification and heating. |

4.1.1. Mechanism of Decarboxylation

The decarboxylation of the corresponding β-keto acid proceeds through a cyclic transition state, leading to the formation of an enol, which then tautomerizes to the more stable ketone.

Thermal and Photochemical Stability

While specific studies on the thermal and photochemical stability of this compound are limited, general principles for aromatic ketoesters can be applied.

-

Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures. However, at elevated temperatures, decomposition can occur, likely initiated by decarboxylation if any hydrolysis has occurred. Thermal decomposition of related chlorinated aromatic compounds can lead to the release of hazardous gases, including hydrogen chloride[4].

-

Photochemical Stability: Aromatic ketones are known to be photochemically active. Under UV irradiation, aromatic β-ketoesters can undergo radical reactions[5]. It is therefore advisable to store the compound protected from light.